GSK317354A was developed by GlaxoSmithKline and is classified as a selective inhibitor of GRK2, a member of the AGC kinase family. The compound has been identified through various biochemical assays and structure-activity relationship studies that demonstrate its efficacy in inhibiting GRK2 activity without significantly affecting other kinases, making it a valuable tool for studying GRK-related pathways .
The synthesis of GSK317354A involves several key steps that utilize standard organic chemistry techniques. The primary synthetic route includes:
The synthetic process is optimized to yield GSK317354A in good yields while minimizing by-products, which is essential for subsequent pharmacological evaluations .
GSK317354A features a complex molecular structure characterized by a dihydropyrimidine core linked to an aromatic moiety. The molecular formula is , indicating the presence of trifluoromethyl groups which are known to enhance potency and selectivity in kinase inhibition.
Crystallographic studies have revealed insights into how GSK317354A interacts with its target, showing significant overlap with binding modes observed in other known kinase inhibitors .
GSK317354A participates in various chemical reactions primarily related to its interactions with kinases. These include:
The specificity of these interactions is critical for minimizing off-target effects, which is a common challenge in drug development .
The mechanism of action for GSK317354A involves selective inhibition of GRK2, which modulates various signaling pathways associated with G protein-coupled receptors. Upon binding:
This selective inhibition underscores its potential therapeutic applications in conditions where GRK2 activity contributes to pathophysiology .
GSK317354A exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's formulation and delivery methods in potential therapeutic applications .
GSK317354A has several promising applications within scientific research:
The ongoing research into GSK317354A highlights its significance as both a research tool and a potential therapeutic agent .
Protein kinases represent pivotal targets in precision medicine due to their roles in cellular signaling cascades. Among >500 human kinases, Rho-associated coiled-coil-containing protein kinases (ROCK) and G protein-coupled receptor kinases (GRKs) govern cytoskeletal dynamics, cell motility, and cardiovascular pathophysiology [5]. GSK317354A (chemical name: N-(4-(1H-imidazo[4,5-b]pyridin-2-yl)phenyl)-6-(4-(trifluoromethoxy)phenyl)nicotinamide) is a dual ROCK/GRK inhibitor with a molecular weight of 494.44 g/mol (C~25~H~18~F~4~N~6~O) [1]. Its structural core—a diaminopyrimidine carboxamide scaffold—enables competitive ATP-binding pocket occupation, typifying Type I kinase inhibitors that target active kinase conformations ("DFG-in" and "αC-in") [5].
Table 1: Chemical and Biochemical Profile of GSK317354A
Property | Value |
---|---|
CAS Registry Number | 874119-13-8 |
Molecular Formula | C~25~H~18~F~4~N~6~O |
Molecular Weight | 494.44 g/mol |
Primary Targets | ROCK1, GRK2 |
ROCK1 Inhibition (IC₅₀) | 75 nM (in Sf9 cells) |
Therapeutic Research Areas | Heart failure, Parkinson’s disease |
This compound exhibits nanomolar potency against ROCK1 (IC₅₀ = 75 nM in insect Sf9 cells) [1]. Its significance lies in addressing diseases with intertwined ROCK/GRK2 pathways:
Despite promising biochemical activity, GSK317354A faces challenges common to kinase inhibitors: kinase selectivity and cell permeability. Computational profiling suggests off-target risks for kinases with homologous ATP pockets (e.g., PKG, CLK families) [8] [5].
The evolution of ROCK/GRK inhibitors reveals iterative medicinal chemistry advancements:
Table 2: Evolution of Key GRK2/ROCK Inhibitors
Compound | Target(s) | Selectivity Limitations | Development Phase |
---|---|---|---|
Fasudil | ROCK1/2 | Broad-spectrum (PKC, PKA) | Approved (1994) |
KD025 (Belumosudil) | ROCK2 | 30-fold over ROCK1 | Approved (2021) |
Paroxetine | GRK2 | Serotonin transporter off-target | Repurposed |
GSK317354A | ROCK1, GRK2 | Moderate (CLK, PKG risks) | Preclinical |
Current studies prioritize three unresolved questions:
Table 3: Key Research Gaps and Proposed Approaches
Knowledge Gap | Current Evidence | Validation Strategies |
---|---|---|
Bacterial kinase inhibition | In silico docking to PknB [2] | MIC assays in M. tuberculosis |
Neuroprotective efficacy | ROCK linkage to Parkinson’s [1] | α-synuclein rodent models |
Selectivity vs. liability kinases | Kinome-wide models [8] | Competitive binding assays (290 kinases) |
These gaps highlight the need for:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1